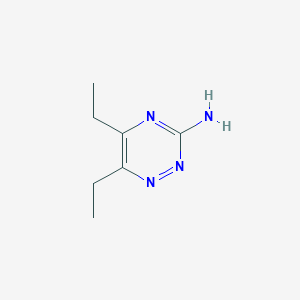
Diethyl-1,2,4-triazin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl-1,2,4-triazin-3-amine is a heterocyclic compound that belongs to the class of triazines. Triazines are known for their diverse applications in various fields, including chemistry, biology, and industry. The compound has a molecular formula of C7H12N4 and a molecular weight of 152.2 g/mol . It is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms.
作用机制
Target of Action
Diethyl-1,2,4-triazin-3-amine is a derivative of the triazine class of compounds . Triazines and their derivatives are known to be biologically active and have been identified as multifunctional, adaptable, and switchable . They exhibit a range of activities such as antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-HIV, analgesic, and anti-protozoal . .
Mode of Action
Triazines and tetrazines, to which this compound belongs, are known to undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . These transformations could potentially influence the interaction of this compound with its targets.
Biochemical Pathways
Given the broad range of biological activities exhibited by triazine derivatives , it can be inferred that this compound may interact with multiple biochemical pathways, leading to various downstream effects.
Result of Action
Given the range of biological activities exhibited by triazine derivatives , it can be inferred that the effects of this compound at the molecular and cellular level could be diverse and significant.
生化分析
Cellular Effects
Triazine derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary widely depending on the exact structure and functional groups of the triazine derivative.
Molecular Mechanism
Triazine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Triazine derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors and potentially affecting metabolic flux or metabolite levels .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl-1,2,4-triazin-3-amine can be achieved through various methods. One common approach involves the reaction of diethylamine with cyanuric chloride under controlled conditions. The reaction typically takes place in the presence of a base such as sodium carbonate and a solvent like dioxane . Another method involves the use of triethyl orthoformate and amines in a one-pot reaction, which offers advantages such as higher yields and minimal waste generation .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process may include steps such as nucleophilic substitution and cyclization reactions, followed by purification techniques like recrystallization or chromatography .
化学反应分析
Types of Reactions: Diethyl-1,2,4-triazin-3-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles, leading to the substitution of one of the nitrogen atoms in the triazine ring.
Electrophilic Addition: It can participate in electrophilic addition reactions, where electrophiles add to the nitrogen atoms in the ring.
Cyclization: The compound can undergo intramolecular cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines and alkoxides, with reaction conditions typically involving a base and a polar solvent.
Electrophilic Addition: Reagents such as halogens or acids are used, often under acidic or neutral conditions.
Cyclization: Catalysts like Lewis acids or bases are employed, with reactions carried out under controlled temperatures.
Major Products Formed:
Nucleophilic Substitution: Products include substituted triazines with various functional groups.
Electrophilic Addition: Products are typically halogenated or alkylated triazines.
Cyclization: Products include fused heterocyclic compounds with enhanced stability and biological activity.
科学研究应用
Diethyl-1,2,4-triazin-3-amine has a wide range of applications in scientific research:
相似化合物的比较
Diethyl-1,2,4-triazin-3-amine can be compared with other triazine derivatives:
属性
IUPAC Name |
5,6-diethyl-1,2,4-triazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4/c1-3-5-6(4-2)10-11-7(8)9-5/h3-4H2,1-2H3,(H2,8,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZQZUYWMLBVGNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=NC(=N1)N)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
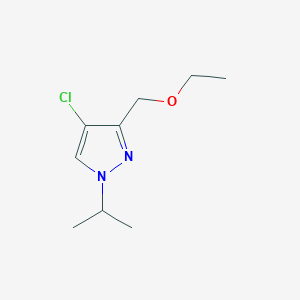

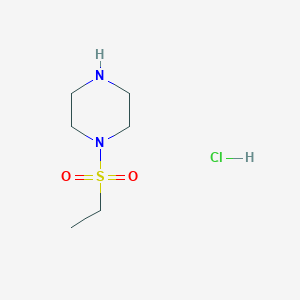

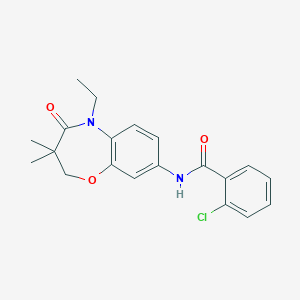
![N-[1-(4-METHYLBENZENESULFONYL)-2-OXO-2-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]ETHYL]FURAN-2-CARBOXAMIDE](/img/structure/B2628623.png)
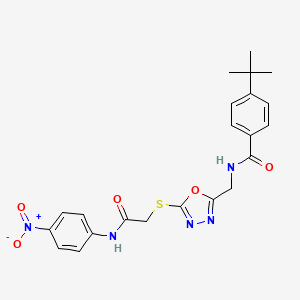



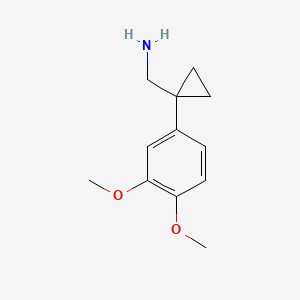
![N-(2H-1,3-benzodioxol-5-yl)-2-[2-(4-methylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2628632.png)
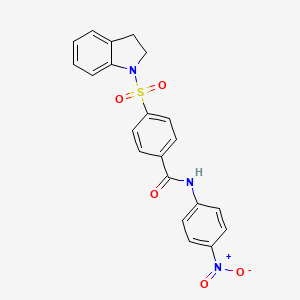
![6-chloro-N-[(4-methoxyphenyl)methyl]pyridine-3-sulfonamide](/img/structure/B2628637.png)
